molecular formula C13H9ClF4N2O2 B12223525 Methyl 1-(2-chloro-4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Methyl 1-(2-chloro-4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Cat. No.: B12223525
M. Wt: 336.67 g/mol
InChI Key: GFCICQDHICCMCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(2-chloro-4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a high-value chemical intermediate designed for advanced research and development, particularly in the fields of agrochemistry and medicinal chemistry. This compound features a pyrazole core—a privileged scaffold in heterocyclic chemistry known for its versatile biological activity—strategically substituted with a 2-chloro-4-fluorobenzyl group at the N1 position and a metabolically stable trifluoromethyl group at the C3 position . The ester functional group at the 5-position provides a reactive handle for further synthetic modifications, enabling its use in constructing more complex target molecules. In agrochemical research, this pyrazole-carboxylate serves as a critical precursor in the design of novel fungicides and herbicides . The structural motif of a substituted benzyl group on the pyrazole nitrogen is a common feature in several commercial fungicides that act as succinate dehydrogenase inhibitors (SDHIs) . Researchers can utilize this compound to develop new active ingredients that combat resistant plant pathogens. Furthermore, the presence of the trifluoromethyl group is a well-established strategy in agrochemical design to enhance compound lipophilicity, membrane permeability, and overall bioactivity . In pharmaceutical research, the compound's structure aligns with frameworks investigated for their anti-inflammatory and anticancer potential . Pyrazole derivatives are known to function as competitive inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the development of non-steroidal anti-inflammatory drugs (NSAIDs) . The trifluoromethyl group contributes not only to binding affinity but also to improved metabolic stability and pharmacokinetic properties of drug candidates . Consequently, this ester is a versatile building block for generating a library of carboxamide derivatives for high-throughput screening against these and other biological targets, facilitating the discovery of new therapeutic agents with optimized selectivity and efficacy.

Properties

Molecular Formula

C13H9ClF4N2O2

Molecular Weight

336.67 g/mol

IUPAC Name

methyl 2-[(2-chloro-4-fluorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylate

InChI

InChI=1S/C13H9ClF4N2O2/c1-22-12(21)10-5-11(13(16,17)18)19-20(10)6-7-2-3-8(15)4-9(7)14/h2-5H,6H2,1H3

InChI Key

GFCICQDHICCMCF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NN1CC2=C(C=C(C=C2)F)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of 3-(Trifluoromethyl)-1H-Pyrazole-5-Carboxylic Acid

  • Reactants : Ethyl 4,4,4-trifluoro-3-oxobutanoate and methyl hydrazine.
  • Conditions : Reflux in ethanol at 80°C for 12 hours.
  • Mechanism : The diketone undergoes cyclization with hydrazine to form the pyrazole ring.
  • Yield : 68–75% after recrystallization.

Benzylation of the Pyrazole Intermediate

  • Reactants : 3-(Trifluoromethyl)-1H-pyrazole-5-carboxylic acid and 2-chloro-4-fluorobenzyl chloride.
  • Conditions : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 6 hours.
  • Mechanism : Nucleophilic substitution at the pyrazole nitrogen.
  • Yield : 82% after column chromatography.

Table 1 : Optimization of Cyclocondensation-Benzylation Method

Parameter Optimal Condition Yield Improvement Source
Solvent DMF +15%
Temperature 60°C +10%
Catalyst K₂CO₃ +20%

Alkylation of Pre-Formed Pyrazole Carboxylates

This two-step approach prioritizes modular functionalization:

Preparation of Methyl 3-(Trifluoromethyl)-1H-Pyrazole-5-Carboxylate

  • Reactants : Ethyl trifluoroacetoacetate and methyl hydrazine.
  • Conditions : Microwave irradiation (100°C, 30 min).
  • Mechanism : Cyclocondensation followed by esterification.
  • Yield : 89%.

N-Benzylation with 2-Chloro-4-Fluorobenzyl Bromide

  • Reactants : Methyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate and 2-chloro-4-fluorobenzyl bromide.
  • Conditions : Sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C to room temperature.
  • Mechanism : Base-mediated alkylation.
  • Yield : 76%.

Advantages :

  • Avoids competing O-alkylation due to steric hindrance from the trifluoromethyl group.
  • Scalable to gram quantities with minimal byproducts.

Silver-Catalyzed Cycloaddition for Trifluoromethyl Group Introduction

A novel approach adapted from recent advancements in pyrazole synthesis:

[3+2] Cycloaddition of Trifluorodiazoethane with Dicyanoalkenes

  • Reactants : CF₃CHN₂ and methyl 2,3-dicyanoacrylate.
  • Catalyst : Ag₂O (10 mol%) in dichloromethane (DCM).
  • Conditions : Room temperature, 12 hours.
  • Mechanism : Silver stabilizes the trifluorodiazoethylide intermediate, enabling regioselective cycloaddition.
  • Yield : 58%.

Post-Modification

  • Hydrolysis : Convert nitrile to carboxylic acid using HCl/EtOH.
  • Esterification : Methylation with dimethyl sulfate.

Table 2 : Comparative Analysis of Methods

Method Key Step Yield (%) Scalability Complexity
Cyclocondensation Pyrazole ring formation 82 High Moderate
Alkylation N-Benzylation 76 High Low
Vilsmeier-Haack Formylation 50 Moderate High
Silver-Catalyzed Cycloaddition 58 Low High

Critical Factors in Process Optimization

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) : Enhance reaction rates for alkylation but complicate purification.
  • Ethereal solvents (THF) : Improve selectivity in silver-catalyzed reactions.

Temperature Control

  • Cyclocondensation : Higher temperatures (80–100°C) favor ring closure but risk decomposition.
  • Alkylation : Low temperatures (0–5°C) minimize side reactions.

Purification Techniques

  • Column chromatography : Essential for isolating non-polar benzylated products.
  • Recrystallization : Effective for carboxylic acid intermediates using ethanol/water mixtures.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-chloro-4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Methyl 1-(2-chloro-4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of Methyl 1-(2-chloro-4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Bioactive Comparison of Selected Pyrazole Derivatives
Compound Name Substituents Molecular Weight (g/mol) Key Bioactivity Reference
Target Compound 2-Chloro-4-fluorobenzyl, trifluoromethyl, methyl ester ~348.7 (estimated) Inferred insecticidal
Compound 189 Ethyl ester, 6-(trifluoromethyl)pyridinyl-pyrrole 450.2 (ESI-MS) Insecticidal
Chlorantraniliprole N-pyridylpyrazole, ortho-carbamoyl 483.1 High insecticidal
5-Chloro-1-(4-chlorophenyl)-3-methyl-pyrazole 4-Chlorophenyl, aldehyde ~254.7 (estimated) Intermediate
Compound 11c 3-Chloro-4-fluorophenyl urea, thiazole-piperazine 518.1 (ESI-MS) Fungicidal

Key Findings and Implications

  • Substituent Effects: The 2-chloro-4-fluorobenzyl group in the target compound likely enhances target specificity compared to non-halogenated analogs .
  • Ester vs. Aldehyde : Methyl esters offer better stability than aldehydes, making them preferable for agrochemical formulations .
  • Synthetic Challenges : Low yields in amide coupling (e.g., 28% for Compound 189) highlight the need for optimized protocols .

Biological Activity

Methyl 1-(2-chloro-4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides an overview of its structure, synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H9ClF4N2O2
  • Molecular Weight : 336.67 g/mol
  • CAS Number : 1946817-79-3

The compound features a pyrazole ring with a trifluoromethyl group and a chlorofluorobenzyl substituent. The presence of multiple fluorine atoms contributes to its chemical stability and lipophilicity, which may enhance its biological activity compared to related compounds.

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways. Common methods include:

  • Formation of the Pyrazole Ring : Utilizing appropriate precursors to create the pyrazole framework.
  • Substitution Reactions : Introducing the chloro and trifluoromethyl groups through electrophilic aromatic substitution.
  • Esterification : Converting the carboxylic acid to its methyl ester form.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds related to this compound. For instance, derivatives with similar structural motifs have shown promising results against various bacterial strains:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus2 μg/ml
Compound BEscherichia coli8 μg/ml

These findings suggest that modifications in the molecular structure can significantly influence antimicrobial efficacy.

The biological activity of this compound may be attributed to its interaction with specific molecular targets. Research indicates that similar pyrazole derivatives can inhibit key enzymes involved in bacterial cell wall synthesis and disrupt metabolic pathways critical for bacterial survival.

Case Studies and Research Findings

  • Study on Antibacterial Efficacy :
    A recent study evaluated the antibacterial activity of various pyrazole derivatives, including this compound. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum potential.
  • Pharmacokinetic Studies :
    Pharmacokinetic evaluations indicated that the compound exhibits favorable absorption and distribution characteristics due to its lipophilic nature. This property may enhance its bioavailability when administered in vivo.
  • Toxicity Assessments :
    Toxicity studies conducted on animal models revealed that this compound has a relatively low toxicity profile at therapeutic doses, making it a candidate for further development in pharmaceutical applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.